molecular formula C19H17N3O3S B2426383 4-acetyl-N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)benzamide CAS No. 864858-60-6

4-acetyl-N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)benzamide

Cat. No. B2426383
CAS RN: 864858-60-6
M. Wt: 367.42
InChI Key: APOIXLNMFLUKBB-UHFFFAOYSA-N
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Description

“4-acetyl-N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)benzamide” is a novel compound that has recently gained attention in scientific research. It is a derivative of N-cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis .


Synthesis Analysis

The synthesis of cyanoacetamides, such as our compound of interest, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C19H17N3O3S, and it has a molecular weight of 367.42.


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The compound has a molecular mass of 415.465 and a mono-isotopic mass of 415.12019 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Heterocyclic Synthesis

4-acetyl-N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)benzamide is involved in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and materials science. Research shows that derivatives of thienopyridine, similar to this compound, can be synthesized through various chemical reactions, contributing to the development of novel pyrazole, isoxazole, pyrimidine, triazine, and other heterocyclic derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Chemical Cyclization

The compound also plays a role in the chemical cyclization of polyamic acids, which is a critical process in the formation of polyimides used in various high-performance materials. This research highlights the compound's utility in generating different isoimide/imide forms in polymers through various dehydrating agents, offering insights into polymer chemistry and material science (Źurakowska-országh, Orzeszko, & Chreptowicz, 1980).

Antimicrobial and Antioxidant Activities

In the field of pharmacology, derivatives of thienopyridine, akin to this compound, have been synthesized and evaluated for their biological activities. These derivatives exhibit moderate to good antimicrobial and antioxidant activities, indicating the compound's potential in developing new therapeutic agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Functional Polymers

The compound is also utilized in the synthesis of functional polymers. By incorporating protected thiol groups into polymers through thiol-ene addition, researchers can create polymers with diverse functionalities, which have applications in material science and engineering (David & Kornfield, 2008).

properties

IUPAC Name

4-acetyl-N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-11(23)13-3-5-14(6-4-13)18(25)21-19-16(9-20)15-7-8-22(12(2)24)10-17(15)26-19/h3-6H,7-8,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOIXLNMFLUKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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